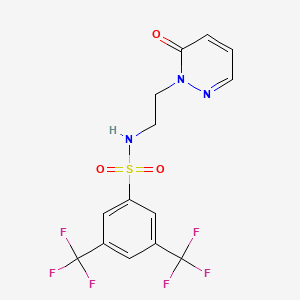
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F6N3O3S and its molecular weight is 415.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of specific ion channels and as a candidate for various therapeutic applications. This article reviews the biological activity, synthesis, and potential applications of this compound based on available literature and patents.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyridazinyl moiety and a sulfonamide group. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula is C22H18F6N2O2S, with a molecular weight of approximately 488.45 g/mol.
1. Ion Channel Inhibition
Research has indicated that compounds similar to this compound act as inhibitors of the renal outer medullary potassium channel (ROMK). These channels are crucial for potassium homeostasis in the kidneys, and their inhibition can have therapeutic implications in conditions such as hypertension and heart failure .
2. Antifungal Activity
The bis(trifluoromethyl)phenyl derivatives have shown promising antifungal properties. A study demonstrated that novel strobilurin analogues containing similar structural motifs exhibited enhanced activity against various fungal pathogens compared to traditional fungicides . This suggests that the compound could be explored for agricultural applications as an antifungal agent.
3. Antiparasitic Potential
The synthesis of trifluoromethyl-substituted compounds has been linked to antiparasitic activity. Research indicates that derivatives with similar characteristics may exhibit efficacy against certain parasitic infections, warranting further investigation into their pharmacological profiles .
Table 1: Summary of Biological Activities
Research Highlights
- A study on the synthesis of bis(trifluoromethyl)phenyl-based compounds revealed their efficacy against Erysiphe graminis, outperforming established fungicides like azoxystrobin .
- Investigations into the pharmacodynamics of similar compounds suggest that modifications in the trifluoromethyl groups can significantly enhance biological activity, indicating a structure-activity relationship that merits further exploration .
科学研究应用
Medicinal Applications
1.1 Anticancer Activity
Research has indicated that pyridazine derivatives exhibit anticancer properties. Specifically, compounds similar to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that certain pyridazine derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
1.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. A study reported that related pyridazine compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
1.3 Anti-inflammatory Effects
Pyridazine derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been identified as a promising herbicide candidate. Its structure suggests potential efficacy against broadleaf weeds while being less harmful to cereal crops. A patent describes the use of substituted phenyl-pyridazine-diones as herbicides, highlighting their ability to control undesirable plant growth effectively .
2.2 Crop Protection
The compound's herbicidal properties can be utilized in developing formulations that protect crops from competitive weed species, thereby enhancing agricultural productivity. Field trials demonstrated that certain formulations containing pyridazine derivatives significantly reduced weed biomass without adversely affecting crop yield .
Case Studies
属性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O3S/c15-13(16,17)9-6-10(14(18,19)20)8-11(7-9)27(25,26)22-4-5-23-12(24)2-1-3-21-23/h1-3,6-8,22H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOOWMXOPRPVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













